![molecular formula C18H20Cl3N3O B595931 4-[(7-氯喹啉-4-基)氨基]-2-[(1,1,2,2,2-五氘代乙基氨基)甲基]苯酚;二盐酸盐 CAS No. 1216894-33-5](/img/structure/B595931.png)

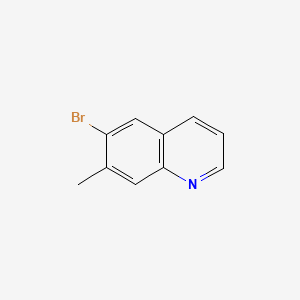

4-[(7-氯喹啉-4-基)氨基]-2-[(1,1,2,2,2-五氘代乙基氨基)甲基]苯酚;二盐酸盐

描述

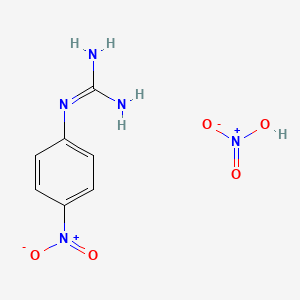

The compound “4-[(7-Chloroquinolin-4-yl)amino]-2-[(1,1,2,2,2-pentadeuterioethylamino)methyl]phenol;dihydrochloride” is a derivative of chloroquine, which is a medication primarily used to prevent and treat malaria . It’s also occasionally used for amebiasis that is occurring outside the intestines, rheumatoid arthritis, and lupus erythematosus .

Synthesis Analysis

The synthesis of such compounds involves complex organic chemistry procedures. For instance, [(7-Chloroquinolin-4-yl)amino]chalcone derivatives derived from the corresponding 3- or 4- [(7-chloroquinolin-4-yl)amino]acetophenone were synthesized and evaluated for in vitro antimalarial and anticancer activity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reactants present. As an example, [(7-Chloroquinolin-4-yl)amino]chalcone derivatives were synthesized from the corresponding 3- or 4- [(7-chloroquinolin-4-yl)amino]acetophenone .科学研究应用

缓蚀

研究表明,某些氯喹啉衍生物,如 4-{[(1Z)-(2-氯喹啉-3-基)亚甲基]氨基}苯酚 (CAP),对盐酸溶液中的低碳钢表现出显着的缓蚀作用。这些化合物,包括 CAP、CMPA 和 CNPA,在其缓蚀机理中表现出主要的阴极特性,并根据朗缪尔吸附等温线粘附在低碳钢表面。研究表明,此类氯喹啉衍生物可能有利于为工业应用开发缓蚀剂 (Prabhu 等人,2008)。

抗疟活性

氯喹啉结构因其抗疟特性而被广泛研究。例如,2-(7'-氯喹啉-4'-基氨基)苯酚的二曼尼希碱衍生物已显示出显着的体外和体内抗疟活性,对某些恶性疟原虫菌株的活性可与氯喹相当或优于氯喹。这些发现表明,通过结构修饰,基于氯喹啉的化合物可能是有效的抗疟剂,有可能克服对氯喹的耐药性 (Barlin 等人,1992)。

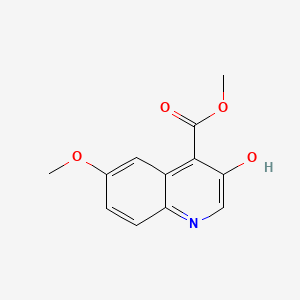

微波加速合成

氯喹啉衍生物也已使用微波加速方法合成,表明在高效快速合成此类化合物中具有潜在应用。这种方法允许区域选择性的芳香亲核取代,证明了氯喹啉结构的多功能化学及其在各种合成应用中的潜力 (Motiwala 等人,2007)。

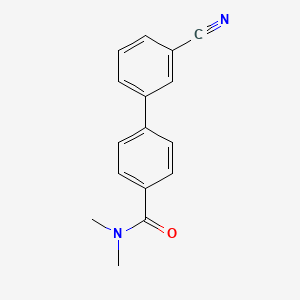

癌症化疗

氯喹啉衍生物也因其抗癌特性而被探索。氯喹啉的新型重氮基席夫碱衍生物已显示出对人乳腺癌细胞系的细胞毒性作用,表明它们具有作为抗癌剂的潜力。氯喹啉化合物的结构多功能性可用于设计具有特定靶向能力的有效抗癌药物 (Sarangi 等人,2017)。

安全和危害

The safety and hazards associated with this compound would depend on its physical and chemical properties. As a derivative of chloroquine, it might have similar safety concerns. For instance, serious side effects of chloroquine include problems with vision, muscle damage, seizures, and low blood cell levels .

作用机制

Target of Action

The primary target of this compound is the HIV reverse transcriptase . This enzyme plays a crucial role in the life cycle of HIV, as it catalyzes the transcription of retroviral RNA into DNA .

Mode of Action

The compound interacts with its target, the HIV reverse transcriptase, by binding to it. This binding inhibits the enzyme’s activity, preventing the transcription of retroviral RNA into DNA

Biochemical Pathways

The inhibition of HIV reverse transcriptase disrupts the viral life cycle, preventing the virus from replicating within host cells . This affects the broader biochemical pathway of viral replication and proliferation, with downstream effects that include a reduction in viral load and potential slowing of disease progression.

Pharmacokinetics

Computational studies have been used to investigate the drug-likeness of the compound, which includes computing the physico-chemical properties that are important for the pharmacokinetic profile .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of HIV replication. By preventing the transcription of retroviral RNA into DNA, the compound can potentially reduce the viral load within the host organism and slow the progression of the disease .

生化分析

Biochemical Properties

The compound 4-[(7-Chloroquinolin-4-yl)amino]-2-[(1,1,2,2,2-pentadeuterioethylamino)methyl]phenol;dihydrochloride interacts with various enzymes and proteins in biochemical reactions .

Cellular Effects

It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

4-[(7-chloroquinolin-4-yl)amino]-2-[(1,1,2,2,2-pentadeuterioethylamino)methyl]phenol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O.2ClH/c1-2-20-11-12-9-14(4-6-18(12)23)22-16-7-8-21-17-10-13(19)3-5-15(16)17;;/h3-10,20,23H,2,11H2,1H3,(H,21,22);2*1H/i1D3,2D2;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCYBRFGUODDEGH-ZWOCKVCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])NCC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20Cl3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90670074 | |

| Record name | 4-[(7-Chloroquinolin-4-yl)amino]-2-{[(~2~H_5_)ethylamino]methyl}phenol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216894-33-5 | |

| Record name | 4-[(7-Chloroquinolin-4-yl)amino]-2-{[(~2~H_5_)ethylamino]methyl}phenol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1216894-33-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-O-Benzyl 7a-O-ethyl (3aS,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate;hydrochloride](/img/structure/B595860.png)